2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile typically involves the use of heterocyclic building blocks and nitriles . One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as NMR, HPLC, LC-MS, and UPLC is common to monitor the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile include:
Indole Derivatives: These compounds have potential anti-inflammatory and analgesic activities.
Uniqueness
What sets this compound apart is its unique structure, which includes a tetrahydrofuran ring and a nicotinonitrile moiety. This combination of structural features contributes to its versatility and wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C12H13ClN2O |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-6-(oxolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2O/c1-7-8(2)11(10-4-3-5-16-10)15-12(13)9(7)6-14/h10H,3-5H2,1-2H3 |
InChI Key |
ROBRYPWHRSTWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)Cl)C2CCCO2)C |
Origin of Product |
United States |
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